molecular formula C7H3Br2ClN2 B2462922 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine CAS No. 2253632-59-4

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B2462922
CAS No.: 2253632-59-4
M. Wt: 310.37
InChI Key: CGJPZKRHINMTCQ-UHFFFAOYSA-N
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Description

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine: is a heterocyclic compound with the molecular formula C7H3Br2ClN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine typically involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its medicinal applications, it is believed to inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: Its specific substitution pattern also contributes to its distinct chemical and biological properties .

Biological Activity

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on its imidazo-pyridine structure. The unique arrangement of these halogens contributes to its biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Helicobacter pylori. The minimum inhibitory concentration (MIC) values suggest that this compound can significantly inhibit bacterial growth at low concentrations.

  • MIC Values : Studies have reported MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent activity against tuberculosis pathogens .

Anticancer Activity

The compound is also being investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways involved in survival and proliferation. The mechanism appears to involve the inhibition of specific kinases and enzymes critical for tumor growth.

  • Case Study : In a recent study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity .

The biological activity of this compound is largely attributed to its ability to interact with key molecular targets within microbial and cancer cells.

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes vital for bacterial survival and cancer cell metabolism. It fits into the active sites of these enzymes due to its structural conformation, leading to competitive inhibition .
  • Cellular Pathways : In cancer cells, it affects signaling pathways that regulate apoptosis and cell cycle progression. This modulation results in increased apoptosis rates and decreased proliferation .

Research Findings Summary

Activity Target Organism/Cell Line MIC/IC50 Values Mechanism
AntimicrobialMycobacterium tuberculosis0.03 - 5.0 μMEnzyme inhibition
AntimicrobialHelicobacter pyloriNot specifiedDisruption of secretion apparatus
AnticancerVarious cancer cell linesNot specifiedInduction of apoptosis

Properties

IUPAC Name

5,6-dibromo-8-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJPZKRHINMTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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